molecular formula C5H4N2O B12967543 2H-Pyrrolo[3,2-d]oxazole

2H-Pyrrolo[3,2-d]oxazole

Cat. No.: B12967543
M. Wt: 108.10 g/mol
InChI Key: QRMLLECAADTTHG-UHFFFAOYSA-N
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Description

2H-Pyrrolo[3,2-d]oxazole is a fused bicyclic heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry research. Compounds based on the pyrrolooxazole scaffold are recognized as valuable precursors and core structures for the development of biologically active molecules . Although specific biological data for this isomer is not available in the public domain, closely related pyrrolo-oxazole tricyclic systems have demonstrated potent antiproliferative activity in screening against the NCI-60 panel of human cancer cell lines, with GI50 values reaching nanomolar levels . Such fused heterocycles are frequently investigated as potential antimitotic agents that can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells . The structural motif is also highly valued in synthetic methodology development, with research focusing on atom-economic approaches, such as intramolecular ring-to-ring isomerization, to construct these complex frameworks efficiently . Researchers utilize this compound and its derivatives as versatile building blocks for further chemical functionalization and as a privileged scaffold in the design of novel therapeutic agents. This product is intended for research applications in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

2H-pyrrolo[3,2-d][1,3]oxazole

InChI

InChI=1S/C5H4N2O/c1-2-6-5-4(1)7-3-8-5/h1-2H,3H2

InChI Key

QRMLLECAADTTHG-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CN=C2O1

Origin of Product

United States

Synthetic Methodologies for 2h Pyrrolo 3,2 D Oxazole and Its Derivatives

Strategies for Core Scaffold Construction

The assembly of the pyrrolo-oxazole framework relies on chemical transformations that efficiently build the bicyclic structure. Key strategies involve the formation of one or both rings in a single or sequential manner, often utilizing reactive intermediates to facilitate bond formation.

Cycloaddition reactions are powerful tools in heterocyclic synthesis, allowing for the concerted or stepwise formation of multiple carbon-heteroatom bonds. These reactions are particularly useful for constructing the five-membered rings of the pyrrolo-oxazole system.

The 1,3-dipolar cycloaddition of nitrones with unsaturated carbon-carbon double or triple bonds is a well-established method for synthesizing isoxazolidine (B1194047) derivatives, which can be precursors to various heterocyclic systems. chem-station.comqu.edu.sa This reaction involves the [3+2] cycloaddition of a nitrone, as the 1,3-dipole, to a dipolarophile. chem-station.comrsc.org While direct synthesis of 2H-pyrrolo[3,2-d]oxazole using this method is not extensively documented, the general principle can be applied. The reaction is valued for its ability to create up to three new contiguous stereogenic centers in a single step. chem-station.com The versatility of this reaction allows for the synthesis of highly functionalized compounds under mild conditions, often without the need for a catalyst. rsc.org

A hypothetical approach towards the this compound scaffold could involve the cycloaddition of a nitrone to a suitably substituted pyrrole (B145914) derivative. The regioselectivity and stereoselectivity of such a reaction would be crucial for obtaining the desired isomer.

Beyond nitrones, other 1,3-dipoles can be employed in [3+2] cycloaddition reactions to construct five-membered rings. Azomethine ylides, for instance, are commonly used to synthesize pyrrolidine (B122466) and pyrrole derivatives. rsc.org The reaction of an azomethine ylide with a suitable dipolarophile containing an oxazole (B20620) moiety, or vice versa, could potentially lead to the formation of the this compound core.

Copper(II)-catalyzed (3+2) cycloaddition of 2H-azirines with six-membered cyclic enols has been developed as a method for pyrroline (B1223166) annulation, proceeding via the cleavage of the N1-C2 azirine bond. nih.gov This formal (3+2) cycloaddition demonstrates the utility of strained rings as precursors in building fused heterocyclic systems. nih.gov Thiazole synthesis has also been achieved through the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with trifluoroacetonitrile, showcasing the broad applicability of this reaction type. rsc.org

Ring-transformation and rearrangement reactions offer an alternative and often elegant approach to the synthesis of complex heterocyclic systems from simpler, pre-existing rings. These methods can be highly efficient and atom-economical.

A notable and atom-economical method for the preparation of substituted 4H-pyrrolo[2,3-d]oxazoles involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. nih.govnih.gov This intramolecular ring-to-ring isomerization takes advantage of the high strain of the three-membered azirine ring. nih.gov The process is typically carried out at high temperatures in an inert solvent, such as mesitylene (B46885), without the need for a catalyst. nih.gov

The transformation is believed to proceed through a nitrenoid-like transition state to form a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H shift to yield the final aromatic 4H-pyrrolo[2,3-d]oxazole product. nih.govnih.gov This methodology has been shown to tolerate a variety of substituents on both the azirine and oxazole rings, providing access to a range of derivatives in good yields. mdpi.com

Table 1: Thermal Isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles nih.gov

EntryR¹ (in azirine)R² (in oxazole)ProductYield (%)
1PhenylMethyl2-Methyl-5-phenyl-4H-pyrrolo[2,3-d]oxazole70
24-BromophenylMethyl5-(4-Bromophenyl)-2-methyl-4H-pyrrolo[2,3-d]oxazole65
34-ChlorophenylMethyl5-(4-Chlorophenyl)-2-methyl-4H-pyrrolo[2,3-d]oxazole68
44-FluorophenylMethyl5-(4-Fluorophenyl)-2-methyl-4H-pyrrolo[2,3-d]oxazole72
54-MethoxyphenylMethyl5-(4-Methoxyphenyl)-2-methyl-4H-pyrrolo[2,3-d]oxazole75
6Thiophen-2-ylMethyl2-Methyl-5-(thiophen-2-yl)-4H-pyrrolo[2,3-d]oxazole60
7PhenylEthyl2-Ethyl-5-phenyl-4H-pyrrolo[2,3-d]oxazole77
8PhenylPhenyl2,5-Diphenyl-4H-pyrrolo[2,3-d]oxazole63

Reaction conditions: Heating in mesitylene at 170-180 °C.

Ring expansion strategies provide a powerful means for the synthesis of heterocycles, often from more readily available smaller ring systems. osi.lv While specific examples leading directly to the this compound scaffold are not prevalent in the literature, the general principle remains a viable synthetic consideration. Such a strategy could, for example, involve the expansion of a suitably functionalized azetidine (B1206935) or other four-membered ring fused to an oxazole. The expansion of an azirine ring to a pyrrole ring has been demonstrated in catalytic reactions with 1,3-dicarbonyl compounds, suggesting the potential for such transformations in the synthesis of fused pyrrole systems. mdpi.com

Multicomponent Reactions (MCRs) for Scaffold Assembly

An extensive search of the chemical literature did not yield any specific examples of multicomponent reactions (MCRs) being utilized for the direct assembly of the this compound scaffold. While MCRs are a powerful tool for the synthesis of various heterocyclic systems, including pyrroles and oxazoles as separate entities, their application to construct this particular fused ring system has not been reported.

Catalytic Approaches in Pyrrolo-Oxazole Annulation

Catalytic methods for the direct annulation to form the this compound ring system are not well-described in the literature.

Transition Metal Catalysis (e.g., Rhodium, Palladium, Copper)

No specific transition metal-catalyzed reactions, such as C-H activation, cross-coupling, or cycloisomerization, have been reported for the direct synthesis of this compound or its derivatives. Research in this area has been directed towards other isomers. For instance, rhodium catalysis has been employed in the synthesis of 4H-pyrrolo[2,3-d]oxazoles through the isomerization of 5-(2H-azirin-2-yl)oxazoles. However, this methodology applies to a different ring fusion and is not directly transferable.

Organocatalysis

There are currently no published reports on the application of organocatalysis for the synthesis of the this compound framework. The field of organocatalysis has provided numerous routes to substituted pyrroles, but not to this specific fused heterocyclic system.

Cyclization of Linear Precursors

The synthesis of fused heterocycles via the cyclization of linear precursors is a common and effective strategy. However, specific examples detailing this approach for the this compound core are scarce.

Acid-Catalyzed Cyclizations

A singular mention in a Ph.D. thesis abstract points to the existence of pyrrolo[3,2-d]oxazole compounds, which were subsequently hydrolyzed under acidic conditions. This implies their synthesis, potentially via an acid-catalyzed Ritter-type reaction involving a substituted pyrrolidinone precursor. However, a subsequent peer-reviewed publication from the same research group on this topic details the synthesis of the isomeric pyrrolo[2,3-d]oxazole system via the same reaction type. nih.govscispace.com This discrepancy suggests a likely typographical error in the thesis abstract, and as such, there is no verifiable, detailed report of an acid-catalyzed cyclization to form the this compound scaffold.

Base-Mediated Cyclizations

No methodologies involving base-mediated or base-catalyzed cyclization of linear precursors to afford the this compound ring system have been reported in the scientific literature.

Functionalization and Derivatization Strategies

The strategic modification of the this compound scaffold can be approached by targeting either the pyrrole or the oxazole moiety. The inherent electronic properties of these fused rings dictate the regioselectivity of various transformations, including cross-coupling reactions, N-functionalization, and electrophilic substitutions.

Introduction of Substituents via Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups onto the heterocyclic core. While specific examples for this compound are not extensively documented, the reactivity of related systems suggests that Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings are viable strategies.

For these reactions to be employed, the this compound scaffold must first be halogenated or converted to a triflate. The subsequent coupling with an appropriate organometallic reagent (e.g., boronic acids, organostannanes, organozincs, or terminal alkynes) in the presence of a suitable palladium or nickel catalyst would yield the desired substituted derivatives. The regioselectivity of the initial halogenation step would be crucial in determining the final substitution pattern.

Hypothetical Suzuki-Miyaura Coupling Reaction

Entry Halogenated Substrate Boronic Acid Catalyst Base Solvent Yield (%)
1 2-Bromo-2H-pyrrolo[3,2-d]oxazole Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O (Predicted)

N-Functionalization of the Pyrrole Moiety

The nitrogen atom of the pyrrole ring in the this compound system is a prime site for functionalization. N-alkylation, N-acylation, and N-arylation can alter the steric and electronic properties of the molecule, influencing its solubility, stability, and intermolecular interactions.

N-Alkylation and N-Arylation: The pyrrole nitrogen can be deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile in reactions with alkyl halides or aryl halides. In a study on a related pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgorganic-chemistry.orgoxazole system, nitrogen functionalization with various alkyl and aralkyl halides was achieved in high yields using NaH in DMF. nih.gov

N-Acylation: The introduction of an acyl group onto the pyrrole nitrogen can serve as a protecting group or as a means to introduce further functionality. For the isomeric 4H-pyrrolo[2,3-d]oxazole system, N-acylation has been successfully demonstrated. The reaction of 2-methyl-5-phenyl-4H-pyrrolo[2,3-d]oxazole with p-toluoyl chloride in the presence of sodium hydride and 15-crown-5 (B104581) afforded the N-acylated product in good yield. nih.gov

Representative N-Functionalization Reactions on Analogous Pyrrolo-Oxazole Systems

Substrate Reagent Base/Conditions Product Yield (%) Reference
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgorganic-chemistry.orgoxazole derivative Benzyl bromide NaH, DMF N-Benzylated derivative 84-96 nih.gov

Regioselective Halogenation and Other Electrophilic Substitutions

The pyrrole ring is an electron-rich aromatic system and is generally more susceptible to electrophilic substitution than the oxazole ring. slideshare.net Therefore, electrophilic attack on the this compound core is predicted to occur preferentially on the pyrrole moiety. The position of substitution will be directed by the electronic effects of the fused oxazole ring and any existing substituents.

Regioselective Halogenation: The introduction of a halogen atom (Cl, Br, I) provides a handle for subsequent cross-coupling reactions. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for the halogenation of electron-rich heterocycles. organic-chemistry.org In a study on pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgorganic-chemistry.orgoxazoles, chlorination with NCS in DMF resulted in the halogenation of the pyrrole ring. acs.org The regioselectivity of halogenation can be influenced by the solvent and reaction conditions. organic-chemistry.org

Other Electrophilic Substitutions: Other electrophilic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts acylation, are also expected to occur on the pyrrole ring. The choice of reagents and conditions would need to be carefully optimized to avoid side reactions and control regioselectivity. The inherent reactivity of pyrrole towards electrophiles suggests that mild conditions would be sufficient for these transformations. pearson.com

Predicted Regioselectivity of Electrophilic Substitution on this compound

Reaction Electrophile Predicted Position of Attack
Bromination Br⁺ (from NBS) C5 or C6 of the pyrrole ring
Nitration NO₂⁺ (from HNO₃/H₂SO₄) C5 or C6 of the pyrrole ring

Carbonyl Group Manipulations

If a ketone or aldehyde functionality is present, it can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form alcohols. Subsequent oxidation or reduction of these newly formed hydroxyl groups can provide access to a variety of other functional groups. Ester or carboxylic acid groups can be converted to amides, alcohols, or other carbonyl derivatives through well-established protocols. The selective manipulation of a carbonyl group in the presence of the pyrrolo-oxazole core would require careful selection of reagents to avoid undesired reactions with the heterocyclic system.

Atom-Economy and Green Chemistry Principles in Pyrrolo-Oxazole Synthesis

The principles of green chemistry and atom economy are increasingly important in the design of synthetic routes for heterocyclic compounds. sekisuidiagnostics.cominstituteofsustainabilitystudies.comastrazeneca.com These principles aim to maximize the incorporation of reactant atoms into the final product, minimize waste, and utilize environmentally benign reagents and solvents. acs.orgjk-sci.com

An example of an atom-economical approach to a related pyrrolo-oxazole system is the synthesis of 4H-pyrrolo[2,3-d]oxazoles through a thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. nih.govnih.gov This intramolecular rearrangement proceeds with 100% atom economy, as all atoms of the starting material are incorporated into the product without the formation of any byproducts.

The application of green chemistry principles to the synthesis of this compound and its derivatives could involve:

The use of catalytic methods over stoichiometric reagents to reduce waste.

The selection of greener solvents, such as water or ionic liquids, or performing reactions under solvent-free conditions.

The development of one-pot or multicomponent reactions to reduce the number of synthetic steps and purification procedures. researchgate.net

Employing energy-efficient methods such as microwave or ultrasound irradiation.

By integrating these principles into the synthetic design, the environmental impact of producing this compound derivatives can be significantly reduced.

Structural Elucidation and Characterization Methodologies

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment of each proton and carbon atom, as well as their spatial relationships.

The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 2H-pyrrolo[3,2-d]oxazole, one would expect to see distinct signals for the protons on the pyrrole (B145914) and oxazole (B20620) rings. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the aromaticity of the fused ring system. Coupling constants (J) between adjacent protons would reveal their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is a hypothetical representation based on known values for similar heterocyclic systems and requires experimental validation.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.0-8.2 Singlet -
H-5 ~7.6-7.8 Doublet ~2.5-3.5

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in this compound would be characteristic of a fused aromatic heterocyclic system, with carbons adjacent to heteroatoms typically appearing at lower field (higher ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is a hypothetical representation based on known values for similar heterocyclic systems and requires experimental validation.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~150-155
C-3a ~135-140
C-5 ~120-125
C-6 ~105-110

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, for instance, confirming the adjacency of H-5 and H-6 on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons (like C-3a and C-7a) by their correlations to nearby protons. For example, H-2 might show a correlation to C-3a and C-7a, while H-5 could correlate to C-3a and C-7a.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H, C=C, C=N, and C-O bonds within the fused aromatic ring system. The absence of certain bands, such as a broad N-H stretch, would confirm the 2H-tautomeric form.

Table 3: Expected IR Absorption Bands for this compound This table is a hypothetical representation based on known values for similar heterocyclic systems and requires experimental validation.

Wavenumber (cm⁻¹) Bond Vibration
3100-3000 Aromatic C-H stretch
1650-1500 C=C and C=N stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural clues. For this compound, the molecular ion peak would confirm the molecular weight. Fragmentation might involve the characteristic loss of small, stable molecules like HCN or CO, which can help in confirming the presence of the pyrrole and oxazole rings.

Table 4: Compound Names Mentioned

Compound Name

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic and heteroaromatic systems such as this compound, the absorption of UV or visible light promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. The fused pyrrole and oxazole rings create an extended π-conjugated system, which influences the energy of these transitions.

The primary electronic transitions observed in such compounds are π → π* transitions. The delocalization of π-electrons across the bicyclic framework lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to their non-fused constituent rings. Studies on related pyrrole derivatives have identified characteristic π → π* transitions in the UV region. For instance, the UV-Vis spectrum of pyrrole itself shows absorption bands around 250 nm. The fusion of the oxazole ring and the presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax), depending on the nature of the substituent and its interaction with the π-system.

While specific experimental data for the parent this compound is not extensively published, analysis of analogous fused heterocyclic systems allows for the prediction of its spectroscopic behavior. Computational studies, often employing Density Functional Theory (DFT), can simulate UV-Vis spectra and help assign the observed absorption bands to specific electronic transitions.

Table 1: Representative UV-Vis Absorption Data for Related Heterocyclic Compounds

Compound/System Solvent λmax (nm) Transition Type Reference
Pyrrole Aqueous ~250 π → π*
Benzene Hexane 255 Aromatic π → π*

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction (scXRD) involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis allows for the construction of an electron density map, from which the positions of individual atoms can be resolved.

For the pyrrolo-oxazole family, scXRD has been successfully employed to confirm the structures of various isomers and derivatives. In a study on 4H-pyrrolo[2,3-d]oxazoles, an isomer of the target compound, the structure of a specific derivative was unequivocally confirmed by single-crystal X-ray analysis, providing a definitive view of the molecule with thermal ellipsoids shown at a 50% probability level. Similarly, the first crystal structure of the pyrrolo[1,2-c]oxazole ring system was determined, revealing a nearly planar fused bicyclic system.

These studies yield precise crystallographic data, including the crystal system, space group, and unit cell dimensions, which define the crystal lattice.

Table 2: Example Crystallographic Data for a 4H-Pyrrolo[2,3-d]oxazole Derivative (Compound 3d)

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (Å) 8.0123(3)
b (Å) 10.1456(4)
c (Å) 18.0564(7)
α, β, γ (°) 90
Volume (ų) 1467.24(10)
Z (molecules/unit cell) 4

Data derived from a representative structure in the pyrrolo[2,3-d]oxazole class.

Beyond defining the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. For pyrrolo-oxazole systems, these interactions can include weak hydrogen bonds (e.g., C–H···O or C–H···N), π–π stacking interactions between the aromatic rings of adjacent molecules, and van der Waals forces.

In the crystal structure of a 3-trifluoromethyl-1H-pyrrolo[1,2-c]oxazol-1-one, for instance, molecules are linked into chains by weak C—H···O and C—H···F hydrogen bonds, while π–π stacking interactions further consolidate the structure. The analysis of these forces is crucial for understanding the physical properties of the solid material and can inform the design of new materials with desired characteristics. Specialized techniques like Hirshfeld surface analysis are often used to visualize and quantify these subtle intermolecular contacts.

Table 3: Common Intermolecular Interactions in Heterocyclic Crystal Structures

Interaction Type Description Typical Distance/Geometry
π–π Stacking Attractive, noncovalent interaction between aromatic rings. Centroid-to-centroid distance of 3.3–3.8 Å.
C–H···O/N Hydrogen Bond A weak hydrogen bond where a C-H group acts as the donor and an O or N atom is the acceptor. H···A distance < 3.0 Å; C-H···A angle > 110°.

| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Governed by interatomic distances close to the sum of van der Waals radii. |

Stereochemical Considerations and Analysis (e.g., Diastereoselectivity)

While the parent this compound is an aromatic, planar molecule, stereochemistry becomes a critical consideration in its substituted or reduced (i.e., non-aromatic) derivatives. The synthesis of these analogs often involves reactions that can create one or more chiral centers, making the control of stereochemical outcomes, such as diastereoselectivity, paramount.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of synthesizing fused heterocyclic systems, this is often achieved through cycloaddition reactions or multi-step sequences where the stereochemistry of one step directs the outcome of the next. For example, the diastereoselective synthesis of tetrahydropyrrolo[1,2-d]oxadiazoles has been achieved through the cycloaddition of nitrile oxides to functionalized Δ¹-pyrrolines. The approach of the dipole to the pyrroline (B1223166) ring is sterically hindered on one face, leading to the preferential formation of a single diastereomer.

Similarly, rhodium-catalyzed reactions have been developed for the diastereoselective synthesis of related hexahydropyrrolo[2,1-b]oxazoles. The reaction sequence controls the relative configuration of the newly formed stereocenters at the ring junction. The absolute and relative stereochemistry of the final products is often confirmed definitively using single-crystal X-ray diffraction.

The ability to control these stereochemical outcomes is vital, particularly in medicinal chemistry, where different stereoisomers of a molecule can have vastly different biological activities.

Table 4: Mentioned Compounds

Compound Name
This compound
4H-Pyrrolo[2,3-d]oxazole
3-Trifluoromethyl-1H-pyrrolo[1,2-c]oxazol-1-one
Tetrahydropyrrolo[1,2-d]oxadiazole
Hexahydropyrrolo[2,1-b]oxazole
Pyrrole

Theoretical and Computational Investigations of 2h Pyrrolo 3,2 D Oxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 2H-pyrrolo[3,2-d]oxazole at the electronic level. These methods can predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of organic molecules due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations would typically be employed to determine key electronic properties that govern its reactivity.

These studies often focus on the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Reactivity descriptors such as chemical potential, global hardness, and electrophilicity index can also be derived from the HOMO and LUMO energies, offering further insights into the molecule's behavior in chemical reactions.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to determine the precise three-dimensional arrangement of atoms in a molecule. These calculations can accurately predict equilibrium structures, including bond lengths and bond angles. For this compound, ab initio methods like Hartree-Fock (HF) or more advanced methods such as Møller-Plesset perturbation theory (MP2) could provide a detailed picture of its geometry. mdpi.com

Furthermore, these methods are crucial for calculating binding energies, which are important for understanding the stability of molecular complexes, such as enzyme-inhibitor interactions in medicinal chemistry. Although specific binding energy calculations for the parent this compound are not documented in the available literature, the principles are widely applied to its derivatives and related compounds. nih.govacs.org

Conformational Analysis and Energetic Profiles

The conformational flexibility of a molecule is critical to its biological activity and reactivity. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. For a fused ring system like this compound, the ring system itself is largely planar and rigid, but substituents on the ring could have multiple low-energy conformations.

Computational methods can be used to scan the potential energy surface by systematically changing dihedral angles of rotatable bonds and calculating the energy at each point. This allows for the construction of an energetic profile, identifying the global minimum and other low-energy conformers. While there are no specific conformational analysis studies on the unsubstituted this compound, such analyses are a standard component of computational studies on more complex, substituted derivatives within the broader class of pyrrolo-oxazoles.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. It allows for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally. A detailed computational study on the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to form the isomeric 4H-pyrrolo[2,3-d]oxazoles provides an excellent example of this application. mdpi.com

In a study on the synthesis of 4H-pyrrolo[2,3-d]oxazoles, the transition state for the conversion of a 5-(2H-azirin-2-yl)oxazole intermediate was located and characterized using DFT calculations. mdpi.com The calculations revealed a nitrenoid-like transition state, providing crucial insight into the mechanism of ring formation. The identification of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms it as a true saddle point on the potential energy surface connecting the reactant and the intermediate product. mdpi.com

By calculating the Gibbs free energies of the reactant, transition state, and intermediate, an energy profile for the reaction can be constructed. In the case of the isomerization to form a 4H-pyrrolo[2,3-d]oxazole, the activation barrier was calculated to be 38.3 kcal/mol under the specified reaction conditions. mdpi.com This high barrier is consistent with the need for harsh experimental conditions to drive the reaction. The subsequent step, a 1,5-H-shift to form the final aromatic product, was found to have a surmountable activation barrier. mdpi.com

The following table summarizes the relative Gibbs free energies for the thermolysis of a 5-(2H-azirin-2-yl)oxazole to a 4H-pyrrolo[2,3-d]oxazole, as determined by DFT calculations. mdpi.com

SpeciesRelative Gibbs Free Energy (kcal/mol)
5-(2H-azirin-2-yl)oxazole (Reactant)0.0
Transition State (TS)+38.3
3aH-pyrrolo[2,3-d]oxazole (Intermediate)+23.4
4H-pyrrolo[2,3-d]oxazole (Product)Not explicitly calculated in the reference

Data obtained from DFT B3LYP-D3/6-311+G(d,p) level calculations with an SMD model for mesitylene (B46885) at 398 K. mdpi.com

This data provides a quantitative understanding of the reaction pathway and highlights the utility of computational modeling in elucidating complex reaction mechanisms in heterocyclic chemistry. While this example pertains to the 4H-pyrrolo[2,3-d]oxazole isomer, similar computational strategies would be invaluable for understanding the reactivity and potential synthetic routes to this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are instrumental in virtual screening, lead optimization, and understanding the molecular basis of a drug's mechanism of action. For the this compound system, these simulations would be a critical first step in identifying potential biological targets and designing novel therapeutic agents.

The initial phase in modeling ligand-target interactions for a novel scaffold like this compound involves identifying potential protein targets. This can be achieved through various in silico approaches, including shape-based screening, pharmacophore modeling, or by drawing parallels from the known biological activities of structurally similar compounds. For instance, studies on related pyrrolo[2',3':3,4]cyclohepta[1,2-d] mdpi.comnih.govoxazoles have identified tubulin as a prominent target. nih.govacs.org This finding suggests that tubulin could be a primary candidate for docking studies with novel this compound derivatives.

Once a target is selected, molecular docking simulations are performed to predict the preferred binding orientation of the ligand within the protein's active site. The process involves sampling a large number of possible conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the binding pocket. For example, in the case of pyrrolo[3',4':3,4]cyclohepta[1,2-d] mdpi.comnih.govoxazole (B20620) derivatives, docking studies have been used to rationalize their binding mode within the colchicine (B1669291) binding site of tubulin. nih.gov Similar approaches could be employed for this compound, where the interaction energies and key intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the amino acid residues of the target would be meticulously analyzed.

The stability of the predicted ligand-protein complex is then further investigated using molecular dynamics simulations. MD simulations provide a dynamic view of the system over time, allowing for the assessment of the conformational stability of the binding pose and the calculation of binding free energies. These simulations can reveal subtle changes in the protein and ligand conformations upon binding and provide a more accurate estimation of the binding affinity.

The prediction of the binding mode of a this compound derivative would be highly dependent on the chosen biological target. Drawing from the research on related fused pyrrole (B145914) systems, several key interactions could be anticipated. For instance, if targeting a kinase, the pyrrolo-oxazole core could act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a common feature of many kinase inhibitors.

To illustrate the potential binding interactions, a hypothetical docking study of a generic this compound derivative into a protein active site is presented in the table below. This table outlines the types of interactions that would be typically analyzed.

Interaction TypeInteracting Ligand AtomsInteracting Protein Residues (Hypothetical)
Hydrogen BondOxazole NitrogenBackbone NH of a Valine residue
Hydrogen BondPyrrole NHSide chain of a Serine residue
Hydrophobic InteractionPhenyl substituentSide chains of Leucine, Isoleucine
Pi-StackingPyrrole ringSide chain of a Phenylalanine residue

These predicted binding modes are invaluable for understanding the structure-activity relationships (SAR) of a series of compounds and for guiding the rational design of more potent and selective inhibitors.

Structure-Based Design Principles

The insights gained from molecular docking and dynamics simulations form the foundation of structure-based drug design. For the this compound system, several design principles can be proposed based on the computational modeling of its interactions with hypothetical targets.

One of the primary goals of structure-based design is to enhance the binding affinity of a ligand for its target. This can be achieved by introducing functional groups that can form additional favorable interactions with the protein. For example, if docking studies reveal an unoccupied hydrophobic pocket in the vicinity of the ligand, a bulky hydrophobic group could be appended to the this compound core to fill this pocket and increase van der Waals interactions.

Conversely, if a polar residue is in proximity, the addition of a hydrogen bond donor or acceptor could lead to a significant improvement in binding affinity. The planarity of the this compound system can also be exploited to maximize pi-stacking interactions with aromatic residues in the active site.

Furthermore, computational methods can be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of designed molecules, allowing for the early identification and mitigation of potential liabilities. By iteratively performing computational analysis and chemical synthesis, the design cycle can be accelerated, leading to the more efficient discovery of drug candidates.

Research on the Chemical Compound “this compound” Remains Undisclosed in Publicly Available Scientific Literature

An extensive review of publicly accessible scientific databases and scholarly articles has revealed a significant gap in the research concerning the specific chemical compound This compound . Despite the existence of research on various other isomers of pyrrolo-oxazole, no dedicated studies detailing the structure-activity relationship (SAR), medicinal chemistry aspects, or computational analyses for the this compound scaffold could be identified.

While the broader family of pyrrolo-oxazoles has garnered attention in medicinal chemistry for their potential biological activities, the specific isomer requested for this article does not appear to have been a subject of published research. Studies on related compounds such as pyrrolo[2',3':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles, pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles, and 4H-pyrrolo[2,3-d]oxazoles have explored their potential as antimitotic and anticancer agents. These investigations have included the synthesis of analogues, evaluation of their biological interactions, and in some cases, computational studies to understand their pharmacophoric features and quantitative structure-activity relationships (QSAR).

However, the stringent requirement to focus solely on This compound prevents the inclusion of data from these related but structurally distinct molecules. The unique arrangement of the pyrrole and oxazole rings in the this compound isomer would likely result in a distinct pharmacological profile. Therefore, extrapolating findings from other isomers would be scientifically inaccurate and speculative.

Consequently, it is not possible to provide the detailed article as per the requested outline, which includes:

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects

Computational Approaches to SAR (QSAR, Docking-based SAR)

The absence of primary research, including synthesis, biological evaluation, and computational modeling specific to 2H-pyrrolo[3,2-d]oxazole, means that no data is available to populate these sections with the required scientifically accurate and thorough content.

This report underscores a potential area for future research within the field of medicinal chemistry. The exploration of the this compound scaffold could unveil novel biological activities and contribute to the development of new therapeutic agents. Until such research is conducted and published, a comprehensive and scientifically rigorous article on this specific compound cannot be generated.

Molecular and Cellular Mechanisms of Action in Biological Systems

Interaction with Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

The primary biological target identified for the most studied pyrrolo-oxazole derivatives is tubulin. These compounds act as antimitotic agents by directly interfering with microtubule dynamics.

Tubulin: A new class of synthesized derivatives, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govacs.orgoxazoles, have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net Molecular docking and dynamics simulations suggest that these molecules bind to the colchicine (B1669291) site on tubulin. nih.gov This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, thereby disrupting the formation and function of the mitotic spindle, a structure essential for cell division. nih.govresearchgate.net

Enzymes: While the main mechanism of action for the most potent anticancer derivatives involves tubulin, other related pyrrolo-oxazole structures have been associated with enzyme inhibition. For instance, 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid was noted in connection with the inhibition of D-amino acid oxidase (DAAO), a flavin-dependent enzyme. mdpi.comnih.gov However, detailed inhibitory data for this specific compound class are not extensively published. Other studies on different, but related, pyrrole-based fused heterocyclic systems have shown dual inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. nih.govnih.govbohrium.com

Nucleic Acids and Receptors: Current research on 2H-pyrrolo[3,2-d]oxazole and its direct derivatives does not prominently feature interactions with nucleic acids or specific cell-surface receptors as a primary mechanism of action. While some complex conjugates containing a pyrrole (B145914) moiety can bind to DNA, this is not the established mechanism for the antimitotic pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govacs.orgoxazoles. researchgate.net

Inhibition of Key Cellular Processes

The interaction of pyrrolo-oxazole derivatives with their biological targets, particularly tubulin, triggers a cascade of events that inhibit critical cellular processes, ultimately leading to cell death in rapidly dividing cells.

Microtubules are dynamic polymers crucial for cell division, structure, and transport. nih.govresearchgate.net Pyrrolo-oxazole derivatives function as microtubule-destabilizing agents. nih.gov By binding to tubulin, they inhibit its polymerization, which disrupts the delicate equilibrium between microtubule assembly and disassembly. nih.gov This interference with microtubule dynamics is a hallmark of their antimitotic activity. researchgate.net The most active compounds from the pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govacs.orgoxazole (B20620) series have been shown to inhibit tubulin polymerization with half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range. nih.govacs.orgresearchgate.net

Table 1: Inhibition of Tubulin Polymerization by Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govacs.orgoxazole Derivatives

Compound Class Target IC₅₀ (μM) Binding Site Reference

This table summarizes the inhibitory activity of the most potent compounds within this class against tubulin polymerization.

A direct consequence of disrupting microtubule dynamics is the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This leads to a halt in the cell cycle, preventing cells from progressing through mitosis. Studies on various human cancer cell lines, including HeLa and lymphoma cells, have demonstrated that treatment with pyrrolo-oxazole derivatives leads to a significant accumulation of cells in the G2/M phase of the cell cycle in a concentration-dependent manner. nih.govacs.orgresearchgate.netnih.gov This arrest prevents cell division and is a precursor to apoptotic cell death. frontiersin.org

Prolonged cell cycle arrest at the G2/M phase typically triggers programmed cell death, or apoptosis. Pyrrolo-oxazole derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov

Mitochondrial Pathway: This pathway is initiated by cellular stress, leading to mitochondrial depolarization and the generation of reactive oxygen species (ROS). nih.govacs.org The permeabilization of the outer mitochondrial membrane results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.com

Caspase-Dependent Apoptosis: The released cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates initiator caspases, such as caspase-9. mdpi.comresearchgate.net These initiator caspases then activate executioner caspases, including caspase-3 and caspase-7. nih.gov The activation of this caspase cascade is a central event in apoptosis. Furthermore, studies on a potent pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govacs.orgoxazole derivative showed that it causes the downregulation of anti-apoptotic proteins like Mcl-1 and Xiap (X-linked inhibitor of apoptosis protein). nih.govacs.org These proteins normally function by directly inhibiting caspases-3, -7, and -9. nih.gov Their downregulation thus facilitates the execution of the apoptotic program. A key indicator of caspase-dependent apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which has been consistently observed following treatment with these compounds. nih.govacs.orgresearchgate.net

As previously mentioned, the potential for enzyme inhibition by the this compound class is an area of interest, though less explored than their antimitotic properties. A related compound, 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid, has been associated with the inhibition of D-amino acid oxidase (DAAO). mdpi.com DAAO is an enzyme that degrades the neuromodulator D-serine, and its inhibition is a therapeutic strategy being explored for neurological disorders. nih.gov While other pyrrole-containing heterocyclic systems have been developed as potent dual inhibitors of COX and LOX enzymes, this specific activity has not been established as a primary mechanism for the antimitotic pyrrolo-oxazole derivatives. nih.govzsmu.edu.ua

Biochemical Assays for Mechanistic Elucidation (in vitro studies)

A variety of in vitro biochemical and cellular assays have been employed to unravel the mechanisms of action of pyrrolo-oxazole derivatives. These studies provide quantitative data on the compounds' efficacy and shed light on their specific molecular interactions.

| Mitochondrial Membrane Potential Assay | To assess mitochondrial integrity. | Detects mitochondrial depolarization, an early event in the intrinsic apoptotic pathway. | nih.govacs.org |

These assays collectively provide a comprehensive picture of the molecular and cellular events that occur in cancer cells following exposure to pyrrolo-oxazole compounds, from the initial interaction with tubulin to the ultimate induction of apoptosis.

Transcriptomic and Proteomic Analysis of Cellular Responses

Detailed transcriptomic and proteomic analyses of cellular responses to this compound or its direct derivatives are not extensively detailed in the current body of scientific literature. While some studies concerning pyrrolo[3',4':3,4]cyclohepta[1,2-d][1,2]oxazoles mention that their biological activities were confirmed by transcriptome analysis, the specific gene expression or protein profile changes are not elaborated upon. nih.gov

For related heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, transcriptomic and proteomic analyses have been employed to elucidate their mechanisms of action, revealing impacts on pathways related to cell cycle progression and apoptosis. researchgate.net However, direct extrapolation of these findings to the this compound core is not feasible without specific studies on this compound class. The absence of detailed transcriptomic and proteomic data for this compound derivatives represents a gap in the current understanding of their full spectrum of molecular interactions and cellular impact.

Selectivity Studies (e.g., cancer cells vs. normal cells)

A significant and promising aspect of the research into pyrrolo[3',4':3,4]cyclohepta[1,2-d][1,2]oxazole derivatives is their demonstrated selectivity for cancer cells over normal, healthy cells. nih.govnih.govresearchgate.net This selectivity is a critical factor in the development of effective and well-tolerated cancer chemotherapeutics.

Research has highlighted that certain derivatives exhibit very high selectivity towards cancer cells with concurrently low toxicity in human peripheral blood lymphocytes. nih.govnih.govresearchgate.net This suggests a therapeutic window where these compounds could effectively target malignant cells while minimizing damage to the patient's healthy tissues.

In studies involving the structurally related [1,2]oxazolo[5,4-e]isoindole system, it was observed that some derivatives significantly inhibited the growth of various human cancer cell lines without affecting the proliferation of normal cells. nih.govacs.org This further supports the potential for developing pyrrolo-oxazole-based compounds with a favorable selectivity profile.

The table below summarizes the observed selectivity of certain pyrrolo-oxazole derivatives.

Compound ClassCancer Cell LinesNormal CellsObserved Selectivity
pyrrolo[3',4':3,4]cyclohepta[1,2-d][1,2]oxazolesVarious cancer cell linesHuman peripheral blood lymphocytesHigh selectivity for cancer cells with low toxicity to normal lymphocytes. nih.govnih.govresearchgate.net
[1,2]oxazolo[5,4-e]isoindolesVarious human cancer cell linesNot specifiedSignificant impairment of cancer cell growth without interfering with normal cell proliferation. nih.govacs.org

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of functionalized pyrrole-based fused systems is an area of active research, with a focus on efficiency, atom economy, and the introduction of diverse substituents. While specific methods for 2H-Pyrrolo[3,2-d]oxazole are not widely documented, several innovative strategies developed for its isomers and related compounds could be adapted.

One notable advancement is the atom-economical preparation of 4H-pyrrolo[2,3-d]oxazoles through the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. mdpi.com This method proceeds by heating the azirine precursor in an inert solvent like mesitylene (B46885), causing a ring-to-ring isomerization to yield the pyrrolo-oxazole core. mdpi.com This approach avoids the need for metal catalysts and tolerates a variety of aryl and alkyl groups. mdpi.com

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating the construction of complex heterocyclic systems. acs.org In the synthesis of related tricyclic pyrrolo-oxazoles, microwave irradiation has been used to efficiently create key enaminoketone intermediates, significantly reducing reaction times. acs.orgnih.gov Metal-free methods are also gaining traction for the synthesis of highly substituted pyrroles from simple starting materials, offering a complementary approach to traditional transition metal-catalyzed reactions. rsc.orgrsc.org These modern synthetic techniques represent a significant opportunity for developing efficient and versatile routes to the this compound scaffold.

Exploration of New Biological Targets and Mechanisms

The biological potential of the pyrrolo-oxazole framework has been demonstrated through the investigation of its more complex derivatives. A prominent example is the class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles, which have been identified as a new class of potent antimitotic agents. acs.orgnih.gov

These compounds exhibit significant antiproliferative activity against a wide range of human cancer cell lines, with GI50 values reaching the nanomolar level. nih.gov The primary biological target for these molecules has been identified as tubulin. nih.govnih.gov Mechanism of action studies have shown that they inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.govnih.gov This disruption of microtubule dynamics ultimately induces apoptosis (programmed cell death) through the mitochondrial pathway, accompanied by mitochondrial depolarization and the generation of reactive oxygen species. nih.govnih.gov While some derivatives appear to bind to the colchicine (B1669291) site on tubulin, others show potent anticancer effects through mechanisms that remain to be fully elucidated, suggesting the existence of other biological targets. nih.govnih.gov

The potent bioactivity of these related scaffolds strongly suggests that the core this compound structure could serve as a valuable pharmacophore for developing novel therapeutics, particularly in oncology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.